molecular formula C13H20O2 B15190528 Carvyl propionate, cis-(+/-)- CAS No. 145032-50-4

Carvyl propionate, cis-(+/-)-

Cat. No.: B15190528
CAS No.: 145032-50-4
M. Wt: 208.30 g/mol
InChI Key: DFVXNZOMAOGTBL-VXGBXAGGSA-N
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Description

Carvyl propionate, cis-(+/-)-: is a chemical compound with the molecular formula C13H20O2 5-isopropenyl-2-methyl-2-cyclohexen-1-yl propionate . This compound is a mixture of stereoisomers, specifically the cis isomer, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carvyl propionate can be synthesized through the esterification of 2-cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl) with propanoic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid , to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of carvyl propionate involves large-scale esterification reactions using reactor vessels designed to handle high temperatures and pressures. The process may also include purification steps, such as distillation, to obtain the desired isomer in high purity.

Chemical Reactions Analysis

Types of Reactions: Carvyl propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Carvyl propionate can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Substitution reactions may involve the use of nucleophiles like alcohols or amines in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of carvyl propionate can yield carboxylic acids or ketones depending on the specific conditions.

  • Reduction: Reduction reactions typically produce alcohols or alkanes .

  • Substitution: Substitution reactions can result in the formation of ether or amine derivatives .

Scientific Research Applications

Carvyl propionate has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

  • Medicine: Carvyl propionate is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

Carvyl propionate is similar to other esters and cyclohexene derivatives, such as trans-carvyl propionate and menthol propionate . its unique cis configuration and specific chemical properties distinguish it from these compounds. The cis isomer of carvyl propionate exhibits different reactivity and biological activity compared to its trans counterpart.

Comparison with Similar Compounds

  • Trans-carvyl propionate

  • Menthol propionate

  • Isopropylidenecyclohexanol propionate

Properties

CAS No.

145032-50-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate

InChI

InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12-/m1/s1

InChI Key

DFVXNZOMAOGTBL-VXGBXAGGSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@@H](CC=C1C)C(=C)C

Canonical SMILES

CCC(=O)OC1CC(CC=C1C)C(=C)C

Origin of Product

United States

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